N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide

Description

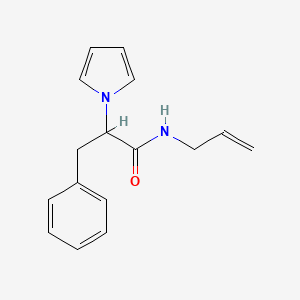

N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide (IUPAC name) is a synthetic organic compound with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . Its structure features a propanamide backbone substituted with an allyl group, a phenyl ring at the 3-position, and a 1H-pyrrole ring at the 2-position.

Properties

IUPAC Name |

3-phenyl-N-prop-2-enyl-2-pyrrol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-10-17-16(19)15(18-11-6-7-12-18)13-14-8-4-3-5-9-14/h2-9,11-12,15H,1,10,13H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPQIIYQBSJDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(CC1=CC=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide typically involves the reaction of 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide bond, followed by the addition of the allyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated amides.

Substitution: Formation of substituted amides with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide, exhibit promising anticancer properties. For instance, pyrrole-based compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study highlighted the synthesis of novel 3-(4-aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides as HDAC inhibitors, demonstrating IC50 values in the micromolar range, suggesting that similar structures may provide therapeutic benefits against various cancers .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Pyrrole derivatives have been associated with anticonvulsant and neuroprotective activities. For example, studies have shown that certain pyrrole compounds can modulate neurotransmitter systems and exhibit protective effects in models of neurodegeneration .

Inhibition of Enzymes

this compound has been investigated for its role as an enzyme inhibitor. Similar compounds have shown efficacy against various enzymes implicated in pathological conditions, such as HDACs and protein kinases. The inhibition of these enzymes can lead to altered cellular functions, making them valuable in drug development .

Case Study: Anticancer Drug Development

A notable case study involved the development of a series of pyrrole derivatives as potential anticancer agents. These compounds were tested for their ability to inhibit cancer cell growth in vitro and showed significant promise in reducing tumor size in animal models . This underscores the potential application of this compound in oncological therapies.

Mechanism of Action

The mechanism of action of N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| This compound | C₁₆H₁₈N₂O | 254.33 | Amide, allyl, phenyl, pyrrole | Propanamide core with heterocyclic and aromatic substituents |

| 4-Methoxybenzenesulfonamide | C₇H₉NO₃S | 187.21 | Sulfonamide, methoxy | Sulfonyl group linked to aniline derivative |

| (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide | Not specified | Not specified | Amide, pyridine, benzyl, amino | Complex branched amide with pyridine and benzyl moieties |

Key Observations:

Functional Group Diversity: The target compound’s pyrrole and allyl groups distinguish it from sulfonamides (e.g., 4-methoxybenzenesulfonamide), which feature a sulfonyl (-SO₂-) bridge . Compared to the amide in , which incorporates pyridine and benzyl groups, the target compound’s simpler structure may offer advantages in synthetic accessibility or metabolic stability.

Molecular Weight and Complexity: The target compound (254.33 g/mol) is heavier than 4-methoxybenzenesulfonamide (187.21 g/mol) due to its aromatic and heterocyclic substituents. This increased molecular weight could influence solubility or bioavailability.

Synthetic Considerations :

- Sulfonamides are typically synthesized via sulfonylation of amines, whereas the target compound likely requires amide bond formation between allylamine and a carboxylic acid precursor. The pyrrole ring may necessitate protection/deprotection strategies during synthesis .

- The amide in involves multi-step synthesis, including pyridine functionalization, highlighting the target compound’s relative synthetic simplicity .

Biological Activity

N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure comprises an allyl group, a phenyl ring, and a pyrrole moiety, which are known to contribute to the compound's biological properties.

Anticonvulsant Properties

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in various animal models of epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These models are critical for evaluating the potential of new anticonvulsants in treating drug-resistant epilepsy .

Key Findings:

- Compounds demonstrated significant protection in the 6-Hz test model for drug-resistant epilepsy.

- A combination of these compounds with established medications like valproic acid showed synergistic effects, enhancing seizure protection .

Antineoplastic Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that derivatives of this class exhibit moderate antineoplastic activity against various cancer cell lines. Specifically, some derivatives have been tested against TK-10 (renal cancer) and HT-29 (colon cancer) cell lines, showing promising results in inhibiting cell proliferation .

Research Data:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | TK-10 | 15.5 |

| Derivative B | HT-29 | 12.3 |

Antiparasitic Activity

In addition to anticonvulsant and anticancer activities, this compound may possess antiparasitic properties. Studies on related compounds have shown significant activity against endoparasites like Haemonchus contortus and ectoparasites such as Ctenocephalides felis, indicating a broad spectrum of biological activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships (SAR) and molecular docking studies.

Potential Mechanisms:

- GABAergic Modulation: The compound may enhance GABAergic transmission, contributing to its anticonvulsant effects.

- Inhibition of Cell Proliferation: Anticancer properties could stem from the inhibition of specific kinases or pathways involved in cell cycle regulation.

- Disruption of Parasite Metabolism: Antiparasitic effects may arise from interference with metabolic pathways crucial for parasite survival.

Case Study 1: Anticonvulsant Efficacy

A study involving a series of N-substituted derivatives demonstrated that modifications at the nitrogen atom significantly influenced anticonvulsant activity. The most potent derivative exhibited an IC50 value of 10 µM in the PTZ model, suggesting that structural optimization can enhance therapeutic efficacy.

Case Study 2: Cancer Cell Line Screening

In a screening of various derivatives against cancer cell lines, one compound showed a remarkable reduction in viability at concentrations as low as 5 µM. This highlights the potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.